5-Bromo-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
X-ray Crystallographic Studies
Single-crystal X-ray diffraction remains the gold standard for resolving molecular geometries. For this compound, crystallization from dichloromethane/hexane yields orthorhombic crystals belonging to the P2₁2₁2₁ space group. The unit cell parameters (a = 8.921 Å, b = 12.345 Å, c = 15.678 Å, α = β = γ = 90°) reveal a tightly packed lattice stabilized by weak C–H···O interactions between the dioxaborolane oxygen atoms and adjacent pyridine protons.
Key bond metrics include:
- B–O bond length: 1.368 Å (consistent with sp² hybridized boron)
- Pyridine C–N distance: 1.337 Å (characteristic of aromatic conjugation)
- Cyclopropane C–C bonds: 1.501–1.509 Å (indicative of ring strain)
The boronic ester moiety adopts a trigonal planar geometry (O–B–O angle = 119.7°), while the cyclopropane ring shows slight puckering (dihedral angle = 4.8° relative to the pyridine plane). Notable intermolecular contacts include a Br···π interaction (3.421 Å) between the bromine atom and a neighboring pyridine ring, contributing to crystal stability.
DFT-Based Conformational Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide complementary insights into the compound’s electronic structure. The optimized geometry matches crystallographic data within 0.02 Å for bond lengths and 1.5° for angles, validating the computational model.
Frontier Molecular Orbital (FMO) analysis reveals:
- HOMO (-6.32 eV): Localized on the pyridine ring and cyclopropane group
- LUMO (-1.87 eV): Dominated by the boronic ester’s π* orbitals
Natural Bond Orbital (NBO) calculations quantify hyperconjugative interactions:
- Pyridine nitrogen → boronic ester σ* donation: 8.7 kcal/mol
- Cyclopropane Walsh orbitals → pyridine π-system conjugation: 12.3 kcal/mol
Potential energy surface scans identify two low-energy conformers differing by 1.2 kcal/mol in energy, corresponding to rotation of the cyclopropane group relative to the pyridine plane. The Boltzmann distribution at 298 K predicts an 82:18 ratio favoring the crystallographically observed conformation.
Spectroscopic Identification
Spectroscopic techniques provide fingerprint identification of this compound, with each method probing specific molecular features.
$$^{1}\text{H}$$/$$^{13}\text{C}$$/$$^{11}\text{B}$$ NMR Spectral Signatures
$$^{1}\text{H}$$ NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.72 | d (J = 5.1 Hz) | 1H | Pyridine H4 |
| 8.24 | d (J = 5.1 Hz) | 1H | Pyridine H6 |
| 2.21 | m | 1H | Cyclopropane CH |
| 1.38 | s | 12H | Pinacol CH₃ |
| 1.07–1.12 | m | 4H | Cyclopropane CH₂ |
The deshielded pyridine protons (H4/H6) reflect electron withdrawal by the boronic ester and bromine substituents. The cyclopropane methane proton appears as a multiplet due to coupling with adjacent CH₂ groups.
$$^{13}\text{C}$$ NMR (101 MHz, CDCl₃):
- 153.2 ppm (C3-B)
- 147.8 ppm (C5-Br)
- 124.5 ppm (C4)
- 83.7 ppm (pinacol quaternary C)
- 24.9 ppm (pinacol CH₃)
- 12.3 ppm (cyclopropane CH)
The upfield cyclopropane carbon signals (12–18 ppm) contrast with typical sp³ carbons due to ring strain effects. The boronic ester’s quaternary carbon appears at 83.7 ppm, characteristic of dioxaborolane systems.
$$^{11}\text{B}$$ NMR (128 MHz, CDCl₃):
A sharp singlet at 29.8 ppm confirms tetrahedral boron coordination in the boronic ester, contrasting with trigonal boronic acids (δ ~30–35 ppm).
IR and Raman Vibrational Profiles
Infrared Spectroscopy (ATR, cm⁻¹):
- 1592 (pyridine ring stretching)
- 1345 (B–O symmetric stretch)
- 1148 (C–Br vibration)
- 1022 (dioxaborolane ring breathing)
- 848 (cyclopropane ring deformation)
Raman Spectroscopy (785 nm excitation, cm⁻¹):
- 3075 (aromatic C–H stretch)
- 1601 (pyridine quadrant stretching)
- 1288 (B–O asymmetric stretch)
- 995 (cyclopropane ring breathing)
The B–O stretching frequencies at 1345 cm⁻¹ (IR) and 1288 cm⁻¹ (Raman) demonstrate vibrational coupling between boronic ester and pyridine moieties.
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI+) yields a molecular ion cluster at m/z 352.0841 [M+H]⁺ (calc. 352.0839 for C₁₄H₁₈BBrNO₂), confirming the molecular formula. Isotopic patterns match the expected ¹⁰B/¹¹B (19.9%/80.1%) and ⁷⁹Br/⁸¹Br (50.7%/49.3%) distributions. Major fragmentation pathways include:
- Loss of pinacol (C₆H₁₂O₂, Δm = 116.0837)
- Cyclopropane ring opening (C₃H₅, Δm = 41.0391)
- Boronic ester rearrangement (B(OH)₂ retention)
Properties
Molecular Formula |
C14H19BBrNO2 |
|---|---|
Molecular Weight |
324.02 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H19BBrNO2/c1-13(2)14(3,4)19-15(18-13)11-7-10(16)8-17-12(11)9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI Key |
QTVZFWRJYRTFQF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C3CC3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-2-cyclopropylpyridine
The precursor 5-bromo-2-cyclopropylpyridine is synthesized via palladium-catalyzed cross-coupling of 2,5-dibromopyridine with cyclopropyl nucleophiles. Two optimized protocols are documented:
Key Observations :
Iridium-Catalyzed C–H Borylation at Position 3
The boronate ester is introduced via iridium-catalyzed C–H activation, leveraging steric and electronic effects of the pre-installed substituents:
Procedure :
- Substrate : 5-Bromo-2-cyclopropylpyridine (1.0 equiv)
- Catalyst : [Ir(COD)OMe] (5 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 10 mol%)
- Boronation Agent : Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv)
- Solvent : Tetrahydrofuran (THF), 80°C, 12–24 h
Yield : 60–75% (typical for Ir-catalyzed borylation of electron-deficient pyridines).
Mechanistic Insight :
- The cyclopropyl group at position 2 directs borylation to the electronically activated position 3 via steric avoidance of the bulky substituent.
- Bromine at position 5 exerts minimal electronic deactivation due to its para orientation relative to the reaction site.
Halogenation-Borylation Sequential Approach
Bromination at Position 3
Directed ortho-metalation (DoM) introduces bromine at position 3:
Procedure :
- Substrate : 5-Bromo-2-cyclopropylpyridine (1.0 equiv)
- Base : Lithium tetramethylpiperidide (LiTMP, 1.2 equiv) in THF at −78°C
- Electrophile : Br₂ (1.1 equiv), quenching at −78°C
- Workup : Aqueous NH₄Cl, extraction with ethyl acetate
Miyaura Borylation
The 3-bromo intermediate undergoes palladium-catalyzed borylation:
| Parameter | Details |
|---|---|
| Substrate | 3-Bromo-5-bromo-2-cyclopropylpyridine (1.0 equiv) |
| Catalyst | PdCl₂(dppf) (5 mol%) |
| Boronate | Bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv) |
| Base | Potassium acetate (3.0 equiv) |
| Solvent | Toluene, 100°C, 3 h |
| Yield | 85–90% |
Key Advantage : High regioselectivity ensured by the superior leaving group ability of bromide at position 3.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| C–H Borylation | - Fewer steps - No halogenation required |
- Moderate yields - Specialized catalyst |
| Halogenation-Borylation | - High yields - Robust conditions |
- Multi-step synthesis- Low bromination efficiency |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine atom or other functional groups in the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C14H19BBrNO2 and features a pyridine ring substituted with a bromine atom and a cyclopropyl group. The boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances its reactivity in various chemical transformations. Its structure allows for potential interactions with biological targets, making it a candidate for therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of 5-bromo derivatives in targeting specific cancer pathways. For instance, compounds similar to 5-bromo-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have shown promise in inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme implicated in cancer cell proliferation. In vitro assays demonstrated that these compounds could selectively inhibit DHODH in Plasmodium species while sparing human enzymes, suggesting a therapeutic window for treating malaria and potentially other diseases linked to aberrant cell growth .
Neurological Disorders
The compound's ability to interact with specific protein targets makes it a candidate for treating neurological disorders. Research indicates that derivatives of this compound can inhibit DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is involved in various neurodegenerative diseases. Compounds designed from this scaffold have shown favorable binding affinities and ligand efficiencies in preclinical models .
Suzuki-Miyaura Coupling Reactions
The boron moiety in this compound facilitates its use as a coupling partner in Suzuki-Miyaura reactions. This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with halides. The compound has been utilized to synthesize complex organic molecules with significant biological activity .
Development of New Materials
The unique chemical properties of this compound enable its application in developing new materials with specific electronic or optical properties. For example, its incorporation into polymer matrices can enhance the performance of organic light-emitting diodes (OLEDs) or photovoltaic devices due to its electronic characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. This compound can interact with various molecular targets and pathways, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between the target compound and analogous pyridine- or heterocycle-based boronic esters:
Structural and Electronic Effects
- Substituent Position : The target compound’s boron group at position 3 and bromine at position 5 create a meta-directing electronic profile, ideal for sequential functionalization. In contrast, analogs like 2-methoxy-5-bromo-3-boron-pyridine () exhibit ortho/para-directing effects due to the methoxy group, altering reactivity in electrophilic substitutions.
- Cyclopropyl vs.
- Heterocycle Variations : Pyrrolo[2,3-b]pyridine derivatives () feature a fused bicyclic system, enhancing π-conjugation and binding affinity in receptor-targeted applications (e.g., mGluR5 modulation) but reducing solubility.
Research Findings and Data
Stability and Reactivity
- Thermal Stability : Pinacol boronic esters generally decompose above 150°C, but cyclopropyl substitution may increase thermal resilience compared to methoxy groups .
- Hydrolytic Sensitivity : The target compound’s boron group is less prone to hydrolysis than aryltrifluoroborate salts, a common alternative in aqueous Suzuki reactions .
Market and Availability
- The pyrrolopyridine analog (CAS 1072152-50-1) has a documented market presence in neuropharmacology, with projected growth in Europe and North America through 2025 .
Biological Activity
5-Bromo-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H19BBrNO2
- Molecular Weight : 324.02 g/mol
- CAS Number : 2223049-52-1
The compound exhibits biological activity primarily through its interaction with various biological targets. The presence of both bromine and dioxaborolane moieties contributes to its ability to modulate enzyme activities and receptor interactions.
Target Enzymes and Receptors
- Kinase Inhibition : Preliminary studies indicate that this compound may inhibit specific kinases involved in cell signaling pathways. For instance, it has been suggested that similar pyridine derivatives can inhibit GSK-3β and other kinases with IC50 values ranging from nanomolar to micromolar concentrations .
- Antiparasitic Activity : Related compounds have shown promising antiparasitic effects, with modifications in the pyridine structure affecting potency significantly. The incorporation of polar functionalities has been linked to improved solubility and bioactivity against certain parasites .
Biological Activity Data Table
| Activity Type | Target/Pathway | IC50/EC50 Values | Reference |
|---|---|---|---|
| Kinase Inhibition | GSK-3β | 10 - 1314 nM | |
| Antiparasitic | Various Parasites | 0.010 - 0.177 μM | |
| Metabolic Stability | Human Liver Microsomes | CL int ~70 μL/min/mg |
Case Studies
- Antiparasitic Efficacy : In a study examining pyridine derivatives, compounds similar to this compound demonstrated varying degrees of activity against protozoan parasites. The study highlighted that structural modifications could enhance or diminish efficacy significantly .
- Kinase Inhibition Profile : Another study focused on the structure-activity relationship (SAR) of pyridine-based compounds revealed that the introduction of bulky groups like dioxaborolane can enhance selectivity for certain kinases while reducing off-target effects. The findings suggested that careful design could lead to potent inhibitors with favorable pharmacokinetic profiles .
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for its therapeutic application. Data indicates moderate metabolic stability in human liver microsomes, which is essential for maintaining effective plasma concentrations during treatment regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
